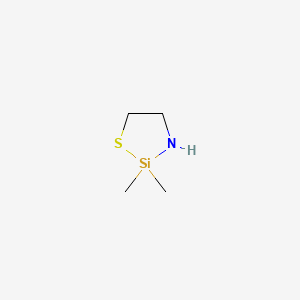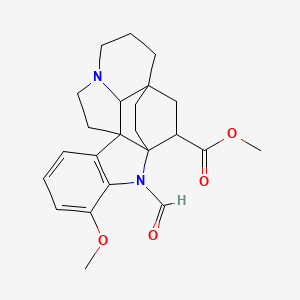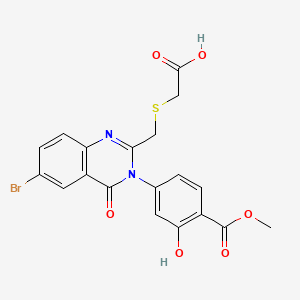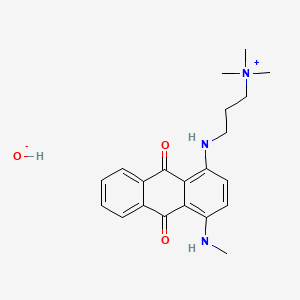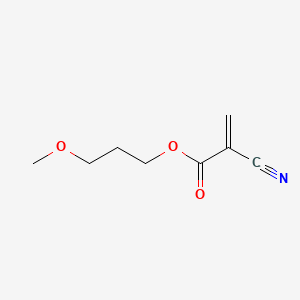![molecular formula C22H23BrN2OS2 B12702519 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide CAS No. 84434-66-2](/img/structure/B12702519.png)
2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a conjugated system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide typically involves the condensation of 3-ethylbenzothiazolium bromide with an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium iodide
- 3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium p-toluenesulphonate
Uniqueness
Compared to similar compounds, 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide is unique due to its specific structural features and chemical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
84434-66-2 |
|---|---|
Molecular Formula |
C22H23BrN2OS2 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;bromide |
InChI |
InChI=1S/C22H23N2OS2.BrH/c1-3-23-17-8-4-6-10-19(17)26-21(23)14-16(2)15-22-24(12-13-25)18-9-5-7-11-20(18)27-22;/h4-11,14-15,25H,3,12-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HENRQSDRRJLACL-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCO)/C.[Br-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCO)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


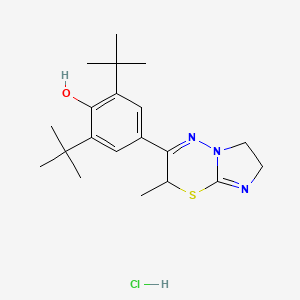
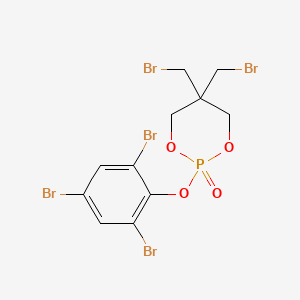
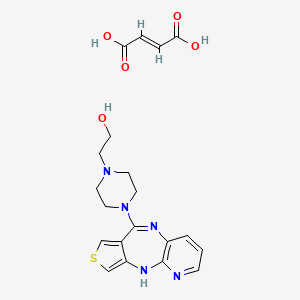

![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
